Evocalcet
Overview
Description
Evocalcet, also known by the trade name Orkedia, is a drug used for the treatment of hyperparathyroidism . It acts as a calcium-sensing receptor agonist . In 2018, it was approved in Japan for the treatment of secondary hyperparathyroidism in patients on dialysis .
Synthesis Analysis
During the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .
Molecular Structure Analysis
Evocalcet belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
In the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .
Physical And Chemical Properties Analysis
Evocalcet has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .
Scientific Research Applications
Application in Secondary Hyperparathyroidism Treatment
Specific Scientific Field
The specific scientific field for this application is Nephrology , specifically focusing on the treatment of Secondary Hyperparathyroidism (SHPT) in hemodialysis patients .
Comprehensive Summary of the Application
Evocalcet is an improved derivative of Cinacalcet, an oral calcimimetic for SHPT . It has been used in trials studying the treatment of Hyperparathyroidism and Secondary Hyperparathyroidism . It was approved in Japan in 2018 for the treatment of hemodialysis and peritoneal dialysis patients with SHPT .
Methods of Application or Experimental Procedures
In a five-year prospective cohort study, a cohort of 147 chronic hemodialysis patients on Cinacalcet to manage SHPT was simultaneously switched to the lowest dose of Evocalcet (1 mg/day) and prospectively followed for 5 years in real-world clinical settings .
Results or Outcomes Obtained
The median Evocalcet dose was 1 mg/day at 0.5 years, and it remained stable at 2 mg/day from 1 to 5 years after the prescription initiation . Serum parathyroid hormone, corrected calcium, phosphorus, and total alkaline phosphatase levels showed no significant changes compared with their levels at the time of the switch and remained stable over the 5-year period . No adverse events related to vital signs, serum biochemistries, or upper gastrointestinal symptoms were observed in patients during treatment with Evocalcet . These results suggest that only a small number of patients require higher Evocalcet doses, and that SHPT can be effectively managed with low-dose Evocalcet for 5 years .
Application in Bone Health and Vascular Calcification
Specific Scientific Field
The specific scientific field for this application is Endocrinology , specifically focusing on the impact of Evocalcet on bone health and vascular calcification in patients with Secondary Hyperparathyroidism (SHPT) and Chronic Kidney Disease (CKD) .
Comprehensive Summary of the Application
Evocalcet has been shown to have a significant impact on bone health and vascular calcification in patients with SHPT and CKD . It has been found to rescue secondary hyperparathyroidism-driven cortical porosity in CKD male rats .
Methods of Application or Experimental Procedures
In a study, rats were 5/6 nephrectomized and fed on a high-phosphate diet. The treated rats were then divided into vehicle groups and evocalcet administered groups .
Results or Outcomes Obtained
The rats in the vehicle groups exhibited increased levels of serum PTH and inorganic phosphate (Pi) levels, high bone turnover, and severe cortical porosity, mimicking SHPT (CKD-SHPT rats) . In contrast, evocalcet ameliorated the increased serum PTH levels, the enlarged osteocytic lacunae, and the cortical porosity of the CKD-SHPT rats . It is likely therefore that evocalcet not only decreases serum PTH but also reduces the exacerbation combined with PTH and Pi to the demineralization of osteocytic lacunae and osteocytic cell death, thereby protecting cortical porosity in CKD-SHPT rats .
Future Directions
Evocalcet has been developed as a new calcimimetic agent for hemodialysis patients with secondary hyperparathyroidism, eliciting fewer gastrointestinal symptoms and drug interactions . It has been evaluated for efficacy, safety, and optimal starting dose in patients with secondary hyperparathyroidism undergoing hemodialysis . The dose response and safety of all administered doses of Evocalcet were confirmed, as well as the efficacy of Evocalcet ≥1 mg . Therefore, Evocalcet 1 mg was considered appropriate as an initial dose for patients with secondary hyperparathyroidism .
properties
IUPAC Name |
2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIYPHQFXBAN-XLIONFOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132784 | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evocalcet | |
CAS RN |
870964-67-3 | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870964-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evocalcet [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evocalcet | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12388 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOCALCET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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